Pyrrolidine vs. Azetidine Core: Molecular Weight and Ring Strain Differentiate Physicochemical Profiles
The target compound incorporates a pyrrolidine ring (5-membered), which differs from the corresponding azetidine analog (4-membered, CAS 1953132-72-3) in molecular weight, ring strain, and conformational properties. The target compound has a molecular weight of 327.32 g/mol (C16H19F2NO4), whereas the azetidine analog has a molecular weight of 313.30 g/mol (C15H17F2NO4), representing a 14.02 g/mol (4.5%) higher mass attributable to one additional methylene unit in the heterocyclic ring . This ring-size difference is known to affect pKa, LogP, and metabolic stability within fluorinated saturated heterocyclic amine series, as demonstrated by Melnykov et al. (2023), who reported that conformational preferences of the heterocyclic ring considerably impact both pKa and LogP values [1].
| Evidence Dimension | Molecular weight (MW) as a proxy for ring size and physicochemical divergence |
|---|---|
| Target Compound Data | 327.32 g/mol (C16H19F2NO4, pyrrolidine 5-membered ring) |
| Comparator Or Baseline | 313.30 g/mol (C15H17F2NO4, azetidine 4-membered ring; CAS 1953132-72-3) |
| Quantified Difference | ΔMW = +14.02 g/mol (+4.5%); one additional CH2 unit in the heterocyclic ring |
| Conditions | Predicted molecular weights from molecular formulas; ring-size-dependent pKa/LogP effects documented in Melnykov et al. 2023 (Chemistry, 29(47):e202301383) |
Why This Matters
The 14 Da mass difference and distinct ring size alter both passive membrane permeability determinants (LogP) and protonation-state-dependent properties (pKa), meaning the pyrrolidine scaffold cannot be freely swapped with the azetidine analog without re-optimizing pharmacokinetic parameters in a lead series.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. doi:10.1002/chem.202301383. PMID: 37318940. View Source
